![molecular formula C16H18N4O4 B14209068 2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- CAS No. 831203-64-6](/img/structure/B14209068.png)
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound features a furan ring, a carboxamide group, a nitro group, and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or piperazine moieties.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 3-Furancarboxamide, 2-methyl-N-phenyl-
- 2-Furancarboxamide, N-(4-methoxyphenyl)-
Uniqueness
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the piperazine moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
831203-64-6 |
|---|---|
Fórmula molecular |
C16H18N4O4 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
N-[3-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c1-18-7-9-19(10-8-18)13-4-2-3-12(11-13)17-16(21)14-5-6-15(24-14)20(22)23/h2-6,11H,7-10H2,1H3,(H,17,21) |
Clave InChI |
ORLMGKXNLDGPBF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


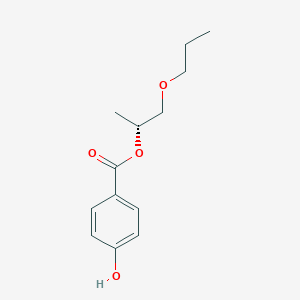
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
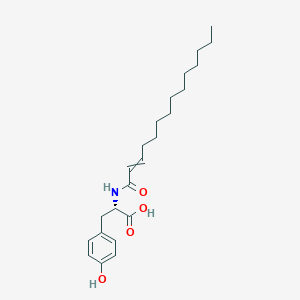
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
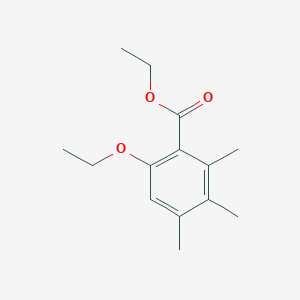
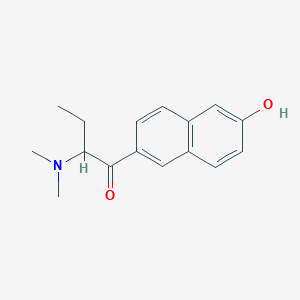

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

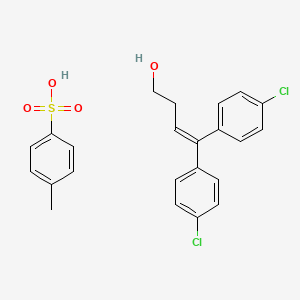
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
